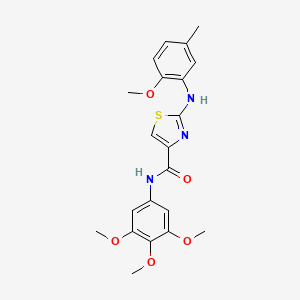

![molecular formula C32H35F3N8OS B2794154 N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide CAS No. 2134169-43-8](/img/structure/B2794154.png)

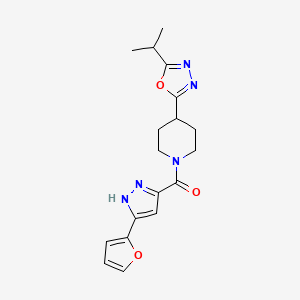

N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MI-3454 is a highly potent and orally bioavailable inhibitor of the interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein. This compound has shown significant efficacy in preclinical models of leukemia, particularly those with MLL1 translocations or nucleophosmin 1 (NPM1) mutations .

作用机制

MI-3454 通过抑制menin 与 MLL1 蛋白之间的相互作用来发挥作用。这种抑制破坏了 MLL1 募集到靶基因的过程,导致致癌基因(如 HOXA9 和 MEIS1)的下调。 该化合物诱导白血病细胞分化和凋亡,从而降低其增殖和存活率 .

生化分析

Biochemical Properties

MI-3454 has high inhibitory activity, achieving an IC50 value of 0.51 nM . It blocks the interaction between menin and the entire MLL binding fragment . It has shown significant activity and targeting in MLL leukemia cells . The compound interacts with the menin-MLL1 protein complex, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene .

Cellular Effects

MI-3454 profoundly inhibits proliferation and induces differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . It has been observed to have a profound effect on cell growth, colony formation, and differentiation in patient samples with NUP98 translocations .

Molecular Mechanism

MI-3454 exerts its effects at the molecular level by inhibiting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein . This interaction is critical in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene . By inhibiting this interaction, MI-3454 can induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia .

Temporal Effects in Laboratory Settings

In laboratory settings, MI-3454 has been observed to induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia, including patient-derived xenograft models . This indicates that the effects of MI-3454 are not only immediate but also long-lasting.

Dosage Effects in Animal Models

In animal models, MI-3454 has shown profound activity against two subtypes of leukemia, representing up to 40% of patients . The compound was well tolerated by the mice and didn’t interfere with their ability to make new blood cells .

Metabolic Pathways

It is known that the compound inhibits the menin-MLL1 interaction, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene .

Transport and Distribution

It is known that the compound is orally bioavailable , indicating that it can be absorbed and distributed in the body after oral administration.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the menin-MLL1 protein complex within the nucleus of the cell, as this is where the menin-MLL1 interaction takes place .

准备方法

MI-3454 的合成涉及多个步骤,包括关键中间体的制备和最终的偶联反应。 详细的合成路线和反应条件是专有的,尚未在公共领域完全公开。 已知该化合物是通过一系列化学反应合成的,这些反应确保其高效力和选择性 .

化学反应分析

MI-3454 经历各种化学反应,包括:

氧化和还原: 这些反应对于修饰化合物上的官能团以增强其活性及稳定性至关重要。

取代反应: 这些反应涉及替换分子中的特定原子或基团,以优化其与menin-MLL1 复合物的结合亲和力。

科学研究应用

MI-3454 具有多种科学研究应用,包括:

化学: 它可以作为研究蛋白质-蛋白质相互作用抑制的模型化合物。

生物学: 它用于研究menin-MLL1 相互作用在细胞过程和基因表达中的作用。

相似化合物的比较

MI-3454 在对 menin-MLL1 相互作用的高效力和选择性方面独一无二。类似的化合物包括:

KO-539 (Ziftomenib): 另一种 menin-MLL1 抑制剂,目前正在进行急性髓系白血病的临床试验.

VTP50469: 一种有效的 menin-MLL1 抑制剂,在白血病模型中具有临床前疗效.

DS-1594a: 一种新型的 menin-MLL1 相互作用抑制剂,在预防白血病进展方面显示出希望.

这些化合物具有相似的作用机制,但在化学结构、药代动力学特性和临床开发阶段方面有所不同。

属性

IUPAC Name |

N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFYNGBMAACLAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35F3N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)

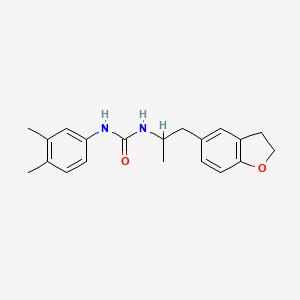

![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2794073.png)

![7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2794079.png)

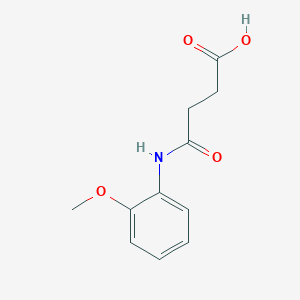

![5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2794080.png)

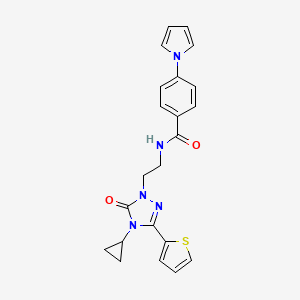

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)